molecular formula C7H2BrF5O B13056780 2-Bromo-3,4-difluoro-6-(trifluoromethyl)phenol

2-Bromo-3,4-difluoro-6-(trifluoromethyl)phenol

Cat. No.: B13056780
M. Wt: 276.99 g/mol
InChI Key: LGBQCTPDMRYKIF-UHFFFAOYSA-N
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Description

2-Bromo-3,4-difluoro-6-(trifluoromethyl)phenol is an organofluorine compound with the molecular formula C7H2BrF5O. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenol ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4-difluoro-6-(trifluoromethyl)phenol typically involves the bromination and fluorination of a suitable phenol precursor. One common method includes the following steps:

    Fluorination: The fluorine atoms are introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Trifluoromethylation: The trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide (CF3I) or Ruppert-Prakash reagent (TMSCF3).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is essential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-difluoro-6-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaOH).

    Oxidation: Oxidizing agents (e.g., KMnO4, H2O2).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K3PO4), and solvents (e.g., toluene, THF).

Major Products Formed

    Substitution Reactions: Formation of substituted phenols.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2-Bromo-3,4-difluoro-6-(trifluoromethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-difluoro-6-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The presence of electronegative fluorine atoms and the bulky trifluoromethyl group can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)phenol
  • 2-Bromo-6-(trifluoromethyl)phenol
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide

Uniqueness

2-Bromo-3,4-difluoro-6-(trifluoromethyl)phenol is unique due to the specific positioning of the bromine, fluorine, and trifluoromethyl groups on the phenol ring. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H2BrF5O

Molecular Weight

276.99 g/mol

IUPAC Name

2-bromo-3,4-difluoro-6-(trifluoromethyl)phenol

InChI

InChI=1S/C7H2BrF5O/c8-4-5(10)3(9)1-2(6(4)14)7(11,12)13/h1,14H

InChI Key

LGBQCTPDMRYKIF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Br)O)C(F)(F)F

Origin of Product

United States

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